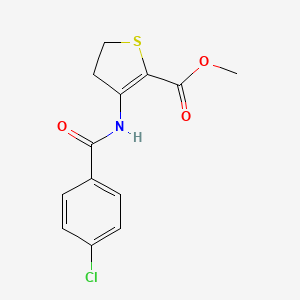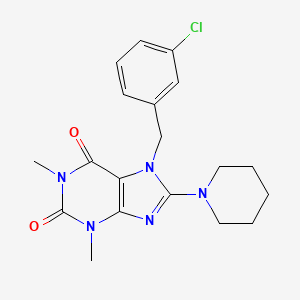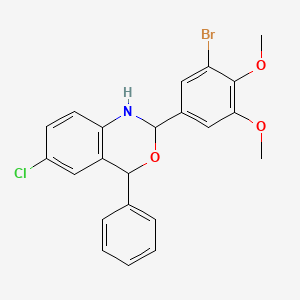![molecular formula C18H17N3O2S2 B11678157 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678157.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe reconnu pour ses diverses applications en recherche scientifique. Ce composé présente un cycle benzothiazole, un groupe sulfanyl et une partie éthoxyphényle, ce qui en fait un sujet d’intérêt dans divers domaines tels que la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide implique généralement les étapes suivantes :
Formation du cycle benzothiazole : Cette étape est réalisée par cyclisation de l’o-aminothiophénol avec du disulfure de carbone en présence d’une base.
Introduction du groupe sulfanyl : Le cycle benzothiazole est ensuite réagi avec un agent sulfanylant approprié pour introduire le groupe sulfanyl.
Condensation avec l’acétohydrazide : Le benzothiazole substitué par le sulfanyl est ensuite condensé avec l’acétohydrazide dans des conditions acides ou basiques pour former l’intermédiaire.
Formation du composé final : L’intermédiaire est finalement réagi avec le 4-éthoxybenzaldéhyde sous reflux pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs automatisés et des mesures strictes de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : La réduction peut être obtenue à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle benzothiazole.
Réactifs et conditions usuels
Oxydation : Peroxyde d’hydrogène, permanganate de potassium, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium, conditions anhydres.
Substitution : Nucléophiles comme les amines ou les thiols, souvent en présence d’un catalyseur.
Principaux produits
Oxydation : Dérivés oxydés du cycle benzothiazole.
Réduction : Formes réduites de la partie hydrazide.
Substitution : Dérivés benzothiazoles substitués.
Applications De Recherche Scientifique
La 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’agent antimicrobien et anticancéreux.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de la 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé cible des enzymes et des récepteurs impliqués dans les processus cellulaires.
Voies impliquées : Il module les voies de signalisation liées à la croissance cellulaire, l’apoptose et l’inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-ylsulfanyl)acétohydrazide
- 2-(1,3-benzothiazol-2-ylthio)acétohydrazide
Unicité
La 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-éthoxyphényl)méthylidène]acétohydrazide se démarque par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa partie éthoxyphényle, en particulier, améliore son potentiel en tant qu’agent thérapeutique.
Propriétés
Formule moléculaire |
C18H17N3O2S2 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-14-9-7-13(8-10-14)11-19-21-17(22)12-24-18-20-15-5-3-4-6-16(15)25-18/h3-11H,2,12H2,1H3,(H,21,22)/b19-11+ |
Clé InChI |
NBFXRIOGNVHRDO-YBFXNURJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11678075.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate](/img/structure/B11678092.png)
![6,8-Dibromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11678094.png)
![(5Z)-3-benzyl-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678099.png)
![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11678107.png)
![Ethyl 4-{[(2E)-6-[(4-ethoxyphenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11678110.png)
![4-(2-chlorobenzyl)-N-[(1E)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B11678116.png)
![(3-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11678122.png)
![(2Z)-2-[(4-fluorophenyl)imino]-N-(2-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678128.png)
![(5E)-5-[3-(benzyloxy)benzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678134.png)

![3,4-dimethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11678151.png)


